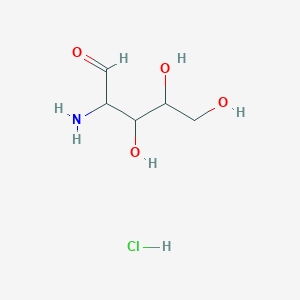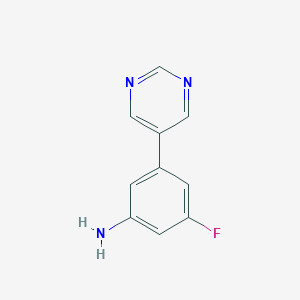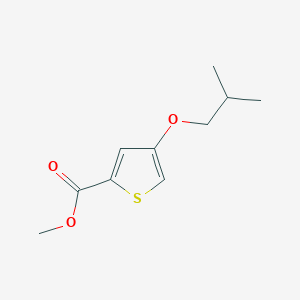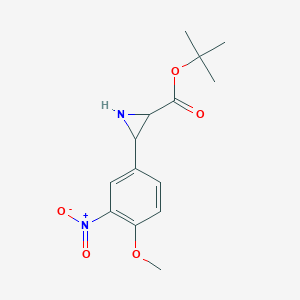
2-Amino-2-deoxy-L-arabinose hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxy-L-arabinose hydrochloride is a pharmacological compound known for its antitumor and immunomodulatory properties. It is a monosaccharide derivative with the molecular formula C5H11NO4.HCl and a molecular weight of 185.61 g/mol. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and immunotherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-L-arabinose hydrochloride typically involves the chemical modification of L-arabinose. One common method includes the reduction of L-arabinose to L-arabinitol, followed by selective oxidation to yield 2-Amino-2-deoxy-L-arabinose. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may utilize microbial and enzymatic strategies. These methods offer advantages over traditional chemical synthesis, such as higher specificity and lower environmental impact. For instance, microbial biotransformation and enzymatic catalysis can be employed to convert L-arabinose to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-deoxy-L-arabinose hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-Amino-2-deoxy-L-arabinose, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-deoxy-L-arabinose hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Its antitumor and immunomodulatory properties make it a candidate for cancer therapy and immunotherapy.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 2-Amino-2-deoxy-L-arabinose hydrochloride involves the inhibition of fucosyltransferase, an enzyme crucial for the formation of Lewis X antigen. By inhibiting this enzyme, the compound can interfere with cell signaling pathways and immune responses, making it effective in treating malignancies and immunological conditions .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C5H12ClNO4 |
|---|---|
Molekulargewicht |
185.60 g/mol |
IUPAC-Name |
2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H |
InChI-Schlüssel |
DRUSHUBYTZTXOS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)


![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)



![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)


![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

